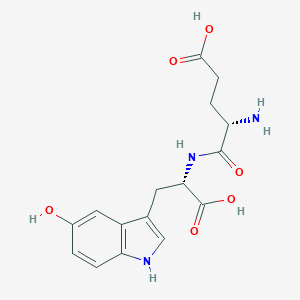
gamma-Glutamyl-5-hydroxytryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-glutamyl-5-hydroxytryptophan (GGHTP) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic benefits. It is a derivative of tryptophan, an essential amino acid, and has been found to have various biochemical and physiological effects. In
Mechanism of Action
Gamma-Glutamyl-5-hydroxytryptophan works by activating the Nrf2 pathway, a cellular pathway that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines, resulting in the anti-inflammatory and neuroprotective effects observed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. This compound has also been found to have anti-tumor effects and has been studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using gamma-Glutamyl-5-hydroxytryptophan in lab experiments is its ability to activate the Nrf2 pathway, which can be useful in studying the effects of antioxidant and anti-inflammatory compounds. However, one limitation is the lack of research on the toxicity and safety of this compound, which can be a concern when using it in lab experiments.
Future Directions
There are many future directions for further research on gamma-Glutamyl-5-hydroxytryptophan. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the safety and toxicity of this compound and its potential use in cancer treatment. Additionally, the development of more efficient synthesis methods for this compound can lead to increased availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic benefits in various areas of research. Its activation of the Nrf2 pathway has led to its anti-inflammatory and neuroprotective effects, as well as its potential use in cancer treatment. Further research is needed to determine its safety and toxicity, as well as its potential use in treating neurodegenerative diseases. The development of more efficient synthesis methods can also lead to increased availability for research purposes.
Synthesis Methods
Gamma-Glutamyl-5-hydroxytryptophan can be synthesized through the reaction of 5-hydroxytryptophan with gamma-glutamyl-p-nitroanilide in the presence of gamma-glutamyl transpeptidase. This reaction results in the formation of this compound, which can be purified through various techniques such as high-performance liquid chromatography.
Scientific Research Applications
Gamma-Glutamyl-5-hydroxytryptophan has been studied for its potential therapeutic benefits in various areas of research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
150242-19-6 |
|---|---|
Molecular Formula |
C16H19N3O6 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(5-hydroxy-1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O6/c17-11(2-4-14(21)22)15(23)19-13(16(24)25)5-8-7-18-12-3-1-9(20)6-10(8)12/h1,3,6-7,11,13,18,20H,2,4-5,17H2,(H,19,23)(H,21,22)(H,24,25)/t11-,13-/m0/s1 |
InChI Key |
GJOHGZXBEHBULM-AAEUAGOBSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Other CAS RN |
150242-19-6 |
synonyms |
gamma-glutamyl-5-hydroxytryptophan gamma-L-glutamyl-5-hydroxy-L-tryptophan Glu-5-Htp |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)